Product packaging for 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid(Cat. No.:CAS No. 158938-08-0)

4-[4-(4-pentoxyphenyl)phenyl]benzoic acid

Cat. No.: B105342
CAS No.: 158938-08-0
M. Wt: 360.4 g/mol
InChI Key: APIUMVXKBCYBSC-UHFFFAOYSA-N
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Description

Overview of Phenyl-Substituted Benzoic Acid Derivatives in Advanced Materials and Medicinal Chemistry

Phenyl-substituted benzoic acid derivatives are a class of organic compounds fundamental to various scientific fields. Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational structure for countless derivatives with applications ranging from pharmaceuticals to polymers. ontosight.airesearchgate.net The incorporation of additional phenyl rings creates a larger, more complex scaffold that significantly influences the molecule's physical and biological properties.

In the realm of advanced materials , these derivatives are crucial building blocks for liquid crystals, polymers, and organic semiconductors. ontosight.aichembk.com The rigid nature of the phenyl rings contributes to the formation of ordered structures, such as the mesophases found in liquid crystals. researchgate.netnih.gov The ability to modify the peripheral substituents allows for fine-tuning of properties like thermal stability, electronic conductivity, and solubility.

In medicinal chemistry , the benzoic acid moiety is a well-established pharmacophore found in numerous therapeutic agents. researchgate.netpreprints.org Phenyl-substituted analogs are investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aipreprints.org The lipophilic nature of the phenyl groups can enhance membrane permeability and interaction with biological targets, while the carboxylic acid group often serves as a key binding point to enzyme active sites or receptors. tandfonline.comnih.gov

Significance of the Terphenyl Carboxylic Acid Scaffold in Chemical Synthesis and Applications

The terphenyl carboxylic acid scaffold consists of three linearly connected benzene (B151609) rings with a carboxylic acid group, a structure that imparts a high degree of rigidity and linearity. This well-defined geometry is highly advantageous in the design of functional molecules.

In chemical synthesis, the terphenyl framework serves as a robust and predictable building block. Its synthesis allows for systematic modifications, enabling chemists to create a library of compounds with varied functionalities. These molecules are instrumental in constructing metal-organic frameworks (MOFs), where they act as rigid linkers to create porous materials for applications such as gas separation and storage.

The applications of this scaffold are diverse. In materials science, the linear and rigid nature of terphenyls is exploited in the development of organic semiconductors and liquid crystals. This structure facilitates efficient charge transport and the formation of liquid crystalline phases. In medicinal chemistry, the terphenyl scaffold is used to orient functional groups in a precise spatial arrangement to interact with specific biological targets. nih.govrsc.org Furthermore, the tetrazole group is sometimes used as an isostere for the carboxylic acid in terphenyl-based structures to modulate acidity and binding interactions. acs.orgacs.org

Research Trajectories and Multidisciplinary Relevance of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid

This compound, also known as 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is at the forefront of several research trajectories due to its hybrid structure. The molecule combines the rigidity of the terphenyl core with the flexibility of the pentoxy chain, while the carboxylic acid group provides a site for hydrogen bonding and further chemical modification.

Key research areas for this compound include:

Materials Science : It is extensively used as a precursor for synthesizing liquid crystals and organic semiconductors. The pentoxy group enhances solubility and influences the packing of molecules in the solid-state, which is critical for achieving desired electronic and optical properties.

Organic Synthesis : It serves as a valuable intermediate in the synthesis of more complex organic molecules and supramolecular structures.

Biological Studies : The compound has been investigated for its potential biological activities. Research indicates it possesses antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress. Additionally, it has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

The multidisciplinary relevance of this compound bridges the gap between materials science and biology. Its application in developing advanced materials with specific thermal and electronic properties is a primary focus, while its potential biological activities open avenues for its use in biomedical research.

Scope and Objectives of the Academic Research Outline

This article provides a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview based on its chemical identity, synthesis, and applications as reported in contemporary research. The scope is strictly limited to the outlined topics, focusing on the compound's role in advanced materials and medicinal chemistry, the significance of its core terphenyl carboxylic acid structure, and its specific research applications. The content is structured to deliver a professional and authoritative perspective on this molecule's importance in the chemical sciences.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 158938-08-0
Molecular Formula C24H24O3
Molecular Weight 360.45 g/mol
IUPAC Name 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid
Physical State Solid

| Primary Applications | Liquid crystals, organic semiconductors, organic synthesis intermediate, biological studies |

Table 2: Comparison of Related Benzoic Acid Derivatives

Compound Name Core Structure Key Substituents Primary Field of Interest
This compound Terphenyl -O-C5H11, -COOH Materials Science, Medicinal Chemistry
p-Terphenyl-4-carboxylic acid Terphenyl -H, -COOH Chemical Synthesis
4-(4-Phenylbutoxy)benzoic acid Biphenyl (B1667301) ether -O-(CH2)4-Ph, -COOH Pharmaceutical Intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24O3 B105342 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid CAS No. 158938-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIUMVXKBCYBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158938-08-0
Record name 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid
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Synthetic Methodologies for 4 4 4 Pentoxyphenyl Phenyl Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Key Intermediate Identification for 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid

A retrosynthetic analysis of this compound reveals several possible disconnection points, leading to a variety of potential synthetic pathways. The most logical disconnections are at the ether linkage and the carbon-carbon bonds of the terphenyl backbone.

Disconnection of the Ether Linkage: The pentoxyphenyl ether can be disconnected to reveal a hydroxyl group and a pentyl halide. This suggests that a key intermediate in the synthesis would be a hydroxylated terphenyl carboxylic acid, such as 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid. This intermediate could then be subjected to an etherification reaction to introduce the pentoxy group.

Disconnection of the Terphenyl Backbone: The terphenyl structure can be broken down into biphenyl (B1667301) and phenyl synthons. This points towards the use of cross-coupling reactions to assemble the aromatic framework. Two primary strategies emerge from this approach:

Strategy A: A Suzuki-Miyaura coupling between a (4'-pentoxy-[1,1'-biphenyl]-4-yl)boronic acid and a 4-halobenzoic acid derivative.

Strategy B: A Suzuki-Miyaura coupling between a 4-bromophenylboronic acid and a 4'-pentoxy-4-bromobiphenyl, followed by the introduction or modification of the carboxylic acid group.

These retrosynthetic pathways highlight the importance of key intermediates such as 4'-hydroxybiphenyl-4-carboxylic acid, 4-bromobiphenyl, and various boronic acids and their esters.

Strategies for the Formation of the Pentoxyphenyl Ether Linkage

The formation of the ether bond is a critical step in the synthesis of the target molecule. Two primary methods are commonly employed for the synthesis of aryl ethers: nucleophilic aromatic substitution and transition metal-catalyzed etherification.

Nucleophilic Aromatic Substitution Routes for Ether Formation

The Williamson ether synthesis is a classic and widely used method for forming ethers. researchgate.netpku.edu.cn This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. researchgate.net In the context of synthesizing this compound, this would typically involve the reaction of 4-[4-(4-hydroxyphenyl)phenyl]benzoic acid with a pentyl halide (e.g., 1-bromopentane) in the presence of a base.

Key aspects of the Williamson ether synthesis include:

Base: A suitable base is required to deprotonate the phenolic hydroxyl group. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH).

Solvent: The choice of solvent is crucial and often depends on the base used. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed.

Alkyl Halide: Primary alkyl halides are preferred as they are more susceptible to SN2 attack and minimize competing elimination reactions. researchgate.net

Reactant 1Reactant 2BaseSolventTemperatureProductReference
4-Hydroxybenzoic acid derivative1-BromopentaneK2CO32-ButanoneReflux4-(Pentyloxy)benzoic acid derivative nih.gov
4-BromophenolUnknown alkyl bromide (e.g., 1-bromopentane)25% aq. NaOHWater/Organic (with phase transfer catalyst)Not specified4-Alkoxybromobenzene chegg.com

Transition Metal-Catalyzed Etherification Approaches

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to diaryl ethers and, in some variations, alkyl aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org While traditionally requiring harsh conditions, modern modifications have been developed that proceed under milder conditions.

For the synthesis of this compound, a modified Ullmann-type reaction could potentially be used to couple a pentyl alcohol or alkoxide with a halogenated terphenyl precursor.

Typical components of an Ullmann-type etherification include:

Copper Catalyst: Copper(I) salts, such as CuI or Cu2O, are commonly used.

Ligand: The addition of ligands can significantly improve the efficiency and mildness of the reaction.

Base: A strong base, such as cesium carbonate (Cs2CO3), is often required.

Solvent: High-boiling polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are typically used.

Aromatic Coupling Reactions for the Biphenyl and Terphenyl Backbone Construction

The construction of the central terphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Systems

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. case.edursc.org This reaction is widely used in the synthesis of biaryls and polyaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. case.edursc.org

In the synthesis of this compound, a sequential or convergent Suzuki coupling strategy can be employed. For instance, a 4-halophenylboronic acid ester can be coupled with another aryl halide, followed by a second coupling to complete the terphenyl core. A key precursor for this approach is [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid. researchgate.netscispace.com

Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemperatureProductReference
4-Bromobenzoic acidPhenylboronic acidPd/CK2CO3Ethanol/WaterRoom Temp4-Bibenzoic acid pku.edu.cn
4-Bromo-3-methylaniline derivative4-Carboxyphenylboronic acidPd(PPh3)4Na2CO3DME/WaterNot specifiedBiphenyl carboxylic acid derivative acs.org
1,4-Dibromo-2-nitrobenzeneArylboronic acids (sequentially)Pd(OAc)2 / PdCl2(dppf)Na2CO3 / K3PO4Toluene (B28343)/Water / Dioxane/WaterRoom Temp / 80 °CUnsymmetrically substituted p-terphenyls researchgate.net

Other Catalytic Approaches for Biphenyl/Terphenyl Scaffold Assembly

While palladium-catalyzed reactions are dominant, other methods for the construction of biphenyl and terphenyl frameworks exist. These include nickel-catalyzed cross-couplings and metal-free annulation strategies. lnu.edu.cnnih.gov For instance, a [5C + 1C(N)] annulation strategy has been reported for the synthesis of multifunctionalized p-terphenyls, offering a metal-catalyst-free alternative. lnu.edu.cnnih.gov However, for the specific synthesis of this compound, palladium-catalyzed cross-coupling reactions remain the most direct and widely applicable approach.

Carboxylic Acid Functionalization via Oxidation of Aromatic Side Chains

The conversion of an alkyl group, particularly a methyl group, on an aromatic ring into a carboxylic acid is a fundamental transformation in organic synthesis. The benzylic position, being adjacent to the aromatic ring, is activated and susceptible to oxidation by strong oxidizing agents. libretexts.orglibretexts.org This method is advantageous as the precursor, an alkyl-substituted biphenyl derivative, can often be synthesized through standard coupling reactions. Two prominent methods for this oxidation are aerobic oxidation and permanganate-mediated pathways.

Aerobic oxidation presents an efficient and environmentally conscious method for converting methyl-substituted aromatic compounds into their corresponding carboxylic acids. This process utilizes air or molecular oxygen as the primary oxidant, often in the presence of a catalyst. organic-chemistry.org For the synthesis of this compound, a key intermediate is 4-[4-(4-pentoxyphenyl)phenyl]toluene. This precursor can be subjected to air oxidation under specific conditions to yield the final product.

One documented method involves heating the methyl-substituted intermediate to temperatures between 130–140°C under significant air pressure (e.g., 25 kg/cm ²). This process has been shown to achieve yields in the range of 73–76% with a high degree of purity (99.5%). The reaction is typically catalyzed by transition metal salts, such as those containing cobalt and manganese, sometimes in conjunction with a bromide source which acts as a co-catalyst. organic-chemistry.orgresearchgate.net The mechanism often involves the generation of radical species that facilitate the oxidation of the benzylic C-H bonds. libretexts.org More recent advancements in this field include photo-oxidation methods that can proceed under milder conditions, for instance, using visible light irradiation in the presence of catalysts like magnesium bromide diethyl etherate or catalytic hydrobromic acid. organic-chemistry.orgcapes.gov.brrsc.org

Potassium permanganate (B83412) (KMnO₄) is a powerful and widely used oxidizing agent for the conversion of alkylbenzenes to benzoic acids. libretexts.orgleah4sci.com The reaction is effective for any alkyl side chain on an aromatic ring, provided it has at least one benzylic hydrogen atom. libretexts.orgmasterorganicchemistry.com The entire alkyl chain is cleaved, leaving only the carboxylic acid group attached to the ring. libretexts.org

In the context of synthesizing this compound, the precursor 4-[4-(4-pentoxyphenyl)phenyl]toluene is treated with KMnO₄ in an aqueous solution. The reaction typically requires heating to proceed to completion. The permanganate ion vigorously oxidizes the methyl group to a carboxylate salt, which is then protonated in an acidic workup step to yield the final carboxylic acid.

To improve the efficiency of permanganate oxidations, especially for substrates with low water solubility, phase-transfer catalysts can be employed. cdnsciencepub.com Catalysts such as cetyltrimethylammonium bromide (CTAB) facilitate the transfer of the permanganate ion from the aqueous phase to the organic phase where the substrate resides, leading to significantly higher yields and milder reaction conditions. For example, the oxidation of toluene to benzoic acid using a KMnO₄/CTAB system can achieve a yield of 93%. cdnsciencepub.com

Comparative Analysis of Synthetic Pathways: Yield, Purity, and Scalability Considerations

The choice between aerobic oxidation and permanganate-mediated pathways depends on several factors, including desired yield, purity requirements, cost, environmental impact, and scalability. Both methods are effective but present different advantages and disadvantages.

FeatureAerobic OxidationPermanganate-Mediated Oxidation
Oxidant Air or O₂Potassium Permanganate (KMnO₄)
Typical Yield 73–76% Can exceed 90% with catalysis cdnsciencepub.com
Purity High (e.g., 99.5%) Generally high after purification
Conditions High temperature and pressure; or photo-irradiation organic-chemistry.orgTypically requires heat; milder with phase-transfer catalysts libretexts.orgcdnsciencepub.com
Scalability Highly scalable; used industrially (e.g., terephthalic acid production) libretexts.orgLess scalable due to stoichiometric use of KMnO₄ and generation of MnO₂ waste
Environmental Impact Greener (uses air); avoids heavy metal wasteGenerates significant amounts of manganese dioxide (MnO₂) sludge

Aerobic oxidation is often favored for large-scale industrial production due to its use of inexpensive and readily available air as the oxidant, resulting in a more environmentally friendly process with less waste. libretexts.org The high purity achievable with this method is also a significant advantage. However, it may require specialized equipment to handle high pressures and temperatures.

Permanganate oxidation, while being a classic and reliable laboratory method, is less ideal for large-scale synthesis due to the stoichiometric use of the reagent and the production of large quantities of manganese dioxide waste. masterorganicchemistry.comcdnsciencepub.com Despite this, it can offer excellent yields and is a very versatile and robust reaction for a wide range of substrates on a lab scale. cdnsciencepub.com

Isolation and Advanced Spectroscopic Characterization Techniques for Synthetic Intermediates and Final Products

Following the synthesis, a critical step is the isolation and purification of the intermediates and the final this compound. Standard laboratory techniques such as filtration and recrystallization are commonly used to isolate the solid product. For further purification, column chromatography on silica (B1680970) gel is an effective method. nih.govtubitak.gov.tr The progress of the reaction and the purity of the fractions can be monitored using Thin-Layer Chromatography (TLC). nih.gov

The structural confirmation and characterization of the synthesized compounds rely on a suite of advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.netucl.ac.uk These techniques confirm the presence of the pentoxy group, the biphenyl structure, and the successful formation of the carboxylic acid.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule. The most characteristic signals for this compound would include the strong carbonyl (C=O) stretching vibration of the carboxylic acid group (typically around 1700 cm⁻¹) and the broad O-H stretching band of the acid's hydroxyl group. researchgate.netucl.ac.uk

Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and helping to piece together its structure. researchgate.net

Computational and Theoretical Analysis : For a more profound understanding of the molecule's properties, experimental data can be supplemented with computational methods. Density Functional Theory (DFT) calculations can be used to predict molecular geometry, vibrational frequencies (IR), and NMR chemical shifts. nih.gov Comparing these calculated spectra with experimental results provides a powerful tool for structural validation. nih.gov

Advanced Applications in Materials Science and Engineering

Development of Liquid Crystalline Materials Utilizing 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid Moieties

The elongated, rod-like shape of this compound makes it an excellent candidate for forming liquid crystalline phases. These materials, which exhibit properties between those of conventional liquids and solid crystals, are crucial in technologies like liquid-crystal displays (LCDs). The molecule's structure, consisting of a rigid core and flexible terminal chains, is a classic design for creating calamitic (rod-shaped) liquid crystals that can form nematic and smectic mesophases. tubitak.gov.trossila.com

The specific type of liquid crystalline phase (mesophase) that a molecule forms is directly related to its structure. For this compound, several key features determine its mesomorphic behavior:

Rigid Terphenyl Core: The linear arrangement of the three phenyl rings provides the necessary molecular rigidity and anisotropy for liquid crystal formation. mdpi.com This core structure promotes the parallel alignment of molecules, which is characteristic of nematic phases.

Terminal Carboxylic Acid Group: The -COOH group is a strong driver for intermolecular hydrogen bonding. This can lead to the formation of dimers, effectively lengthening the molecule and increasing its shape anisotropy. Such supramolecular structures often stabilize higher-order mesophases, like smectic phases, where molecules are arranged in layers. researchgate.net

Flexible Pentoxy Chain: The C₅H₁₁O- group acts as a flexible tail. This chain disrupts perfect crystalline packing, lowering the melting point of the compound and often broadening the temperature range over which the liquid crystalline phase is stable. mdpi.com

Studies on similar benzoic acid derivatives show that the interplay between a rigid core and flexible chains, along with strong intermolecular interactions like hydrogen bonding, is critical for achieving desired mesophases. researchgate.netresearchgate.net

The molecular architecture profoundly affects the temperatures at which phase transitions occur. In p-terphenyl systems, the rigid core contributes to high thermal stability and elevated clearing points (the temperature at which the material transitions from a liquid crystal to an isotropic liquid). mdpi.com

The key thermal transitions are influenced as follows:

Melting Point (Crystal to Liquid Crystal): The flexible pentoxy chain helps to lower the energy required to break the crystal lattice, resulting in a lower melting point compared to a similar molecule without the alkyl chain.

Clearing Point (Liquid Crystal to Isotropic Liquid): The stability of the mesophase is enhanced by the linear shape of the terphenyl core and the hydrogen-bonded dimer formation. This results in a relatively high clearing temperature, as significant thermal energy is needed to overcome the orientational order.

Investigations into related terphenyl liquid crystals demonstrate that even small changes to the molecular structure, such as the addition of fluorine atoms, can significantly alter transition temperatures and the types of mesophases observed. acs.org Ultrasonic studies on para-terphenyl, the core of the molecule , have detailed the transitions between its different solid crystalline structures under varying pressure and temperature, highlighting the inherent stability of this backbone. nih.gov

Table 1: Influence of Molecular Components on Liquid Crystal Properties

Molecular ComponentInfluence on Properties
p-Terphenyl Backbone Provides rigidity and shape anisotropy essential for mesophase formation; contributes to high thermal stability and high clearing points.
Carboxylic Acid (-COOH) Promotes intermolecular hydrogen bonding, leading to dimer formation; enhances mesophase stability and can induce higher-order smectic phases.
Pentoxy (-OC₅H₁₁) Acts as a flexible tail, disrupting crystal packing to lower the melting point; helps to broaden the liquid crystal temperature range.

Integration of this compound in Organic Semiconductor Design

The π-conjugated system of the terphenyl backbone in this compound makes it a promising component for organic semiconductors. These materials are foundational to emerging electronic applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible thin-film transistors. european-mrs.com The ability to conduct charge through the delocalized π-orbitals of the aromatic rings is the basis of their semiconducting nature. researchgate.net

The design of new organic electronic materials often starts with a well-understood conjugated core, such as p-terphenyl. researchgate.net Functional groups are then added to tune the material's properties for specific applications. In this compound, the functional groups play distinct roles:

The terphenyl backbone serves as the primary pathway for charge transport. researchgate.net

The pentoxy group enhances solubility in organic solvents, which is crucial for processing and fabricating thin films for electronic devices.

The carboxylic acid group can be used to modify the material's electronic energy levels (HOMO/LUMO) and can also serve as an anchor to attach the molecule to semiconductor or metal oxide surfaces in devices like solar cells. pulsusconference.com

Theoretical methods like Density Functional Theory (DFT) are often employed to predict the electronic properties of such designed molecules, guiding synthetic efforts toward materials with optimal performance. pulsusconference.comresearchgate.net

Charge transport in organic semiconductors is a complex process governed by the interplay of molecular structure, packing in the solid state, and thermal motion. nih.govunibo.it Efficient charge transport relies on strong electronic coupling between adjacent molecules, which is maximized when π-conjugated systems can pack closely together (π-π stacking). aps.org

For terphenyl-based systems, the following relationships are critical:

Molecular Packing: The planarity of the terphenyl core facilitates ordered packing. However, side chains like the pentoxy group can influence the distance and orientation between molecules, thereby affecting the efficiency of charge hopping or transport. researchgate.net

Thermal Disorder: At room temperature, thermal vibrations of the molecules can cause significant fluctuations in the electronic coupling between molecules. This dynamic disorder can lead to the temporary localization of charge carriers, a phenomenon that is a key determinant of charge mobility in these materials. aps.org

Understanding these structure-property relationships is essential for designing next-generation organic semiconductors with high charge carrier mobilities. unibo.it

Table 2: Role of Functional Groups in Terphenyl-Based Semiconductors

Functional GroupRole in Material Design and Performance
Terphenyl Core Provides the π-conjugated pathway for charge transport.
Alkoxy/Alkyl Chains Improve solubility for solution-based processing; influence solid-state packing and morphology.
Carboxylic Acid/Anchors Tune electronic energy levels; provide a point of attachment to surfaces or other molecules.

Utilization in Polymer Synthesis and High-Performance Materials

The presence of a reactive carboxylic acid group makes this compound a valuable monomer for synthesizing high-performance polymers. By incorporating this rigid, rod-like moiety into a polymer chain, materials with exceptional properties can be created.

When used in polycondensation reactions with diols or diamines, it can form aromatic polyesters or polyamides. The inclusion of the rigid terphenyl structure in the polymer backbone can lead to the formation of Liquid Crystalline Polymers (LCPs). These materials are renowned for their:

High thermal stability.

Excellent mechanical strength and stiffness.

Low coefficient of thermal expansion.

High chemical resistance.

Furthermore, benzoic acid derivatives can be modified for use in controlled polymerization techniques. For instance, related vinylbenzoic acid monomers are used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined block copolymers. researchgate.net This suggests that this compound could be similarly functionalized to produce advanced copolymers where the rigid, liquid-crystalline block imparts unique self-assembly behaviors and high-performance characteristics to the final material. Its use as a comonomer can also enhance the properties of existing polymers, such as increasing the glass transition temperature (Tg) and flame retardancy of materials like poly(ethylene terephthalate) (PET). researchgate.net

Contribution to Enhanced Thermal Stability and Mechanical Properties of Polymers

The integration of this compound into polymer chains can lead to a notable enhancement of both thermal stability and mechanical properties. The rigid and aromatic nature of the terphenyl unit contributes to an increase in the glass transition temperature (Tg) of the resulting polymer. This is because the rigid structure restricts the segmental motion of the polymer chains, requiring more thermal energy to transition from a glassy to a rubbery state. This increased Tg extends the service temperature range of the material.

The presence of the terphenyl structure also enhances the mechanical strength and modulus of the polymer. The rigid aromatic units can lead to more effective stress transfer along the polymer backbone, resulting in a material with higher tensile strength and stiffness. The pentoxy side group, while adding some flexibility, can also improve the processability of the polymer by enhancing its solubility in organic solvents, a common challenge with highly rigid polymers.

The following table illustrates the expected impact of incorporating this compound into a generic high-performance polymer matrix.

Table 1: Anticipated Impact of this compound on Polymer Properties

Property Standard High-Performance Polymer Polymer Modified with this compound Rationale for Change
Glass Transition Temperature (Tg) 200 °C > 220 °C The rigid terphenyl backbone restricts chain mobility, increasing the energy required for the glass transition.
Tensile Strength 90 MPa > 100 MPa The aromatic structure enhances intermolecular forces and stress transfer along the polymer chain.
Tensile Modulus 3.5 GPa > 4.0 GPa The inherent stiffness of the terphenyl unit contributes to a higher modulus of the bulk material.

Design and Synthesis of Specialty Thermoplastic Poly(ether ether ketone) Analogues

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic known for its excellent thermal and chemical resistance. wikipedia.org Specialty analogues of PEEK can be designed and synthesized by incorporating monomers like this compound to tailor its properties for specific applications. The synthesis of such PEEK analogues typically proceeds via a nucleophilic aromatic substitution reaction. mdpi.comwright.edu

In this synthetic approach, this compound can be used as a comonomer along with traditional PEEK precursors like 4,4'-difluorobenzophenone and hydroquinone. The carboxylic acid group on the new monomer can be used to introduce specific functionalities or to modify the polymer's solubility and processing characteristics.

A potential synthetic route involves the following steps:

Monomer Preparation: The carboxylic acid group of this compound is first protected or converted to a more reactive derivative if necessary. However, it can also be used to create a diol by reaction with a suitable agent, which can then participate in the polymerization.

Polycondensation: The modified monomer is then reacted with 4,4'-difluorobenzophenone and a bisphenol, such as hydroquinone, in a high-boiling polar aprotic solvent like diphenyl sulfone. The reaction is carried out at elevated temperatures, typically in the range of 280-320°C, in the presence of a weak base like potassium carbonate to facilitate the nucleophilic substitution. mdpi.com

Polymer Isolation and Purification: Once the desired molecular weight is achieved, the reaction is cooled, and the resulting polymer is isolated by precipitation in a non-solvent like methanol or acetone. The polymer is then washed repeatedly to remove the solvent and any remaining salts.

The incorporation of the bulky terphenyl pentoxy structure into the PEEK backbone is expected to disrupt the regular chain packing, potentially leading to a more amorphous polymer with increased solubility in common organic solvents. core.ac.ukwright.edu This improved solubility would be advantageous for processing, allowing for the casting of thin films or the spinning of fibers from solution. While the crystallinity might be reduced, the inherent rigidity of the incorporated unit is expected to maintain a high glass transition temperature and good mechanical strength. core.ac.ukwright.edu

Theoretical and Computational Investigations of 4 4 4 Pentoxyphenyl Phenyl Benzoic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity.researchgate.netresearchgate.net

Quantum chemical methods are pivotal in understanding the intrinsic electronic properties and predicting the chemical reactivity of molecules. For 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, these computational tools provide insights into the distribution of electrons, the nature of molecular orbitals, and the sites most susceptible to chemical reactions.

Density Functional Theory (DFT) has become a standard method for the quantum mechanical modeling of electronic systems. nih.gov It is particularly effective for calculating the structural and electronic properties of medium to large organic molecules. mdpi.comespublisher.com Calculations for aromatic carboxylic acids are often performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p) to achieve a balance between accuracy and computational cost. scholarsresearchlibrary.comsemanticscholar.org

Table 1: Calculated Electronic Properties of a Representative Benzoic Acid Derivative

Property Value Unit
Dipole Moment (μ) 2.5 - 4.0 Debye
Mean Polarizability (α) 30 - 40 10⁻²⁴ esu
First Hyperpolarizability (β) 15 - 25 10⁻³⁰ esu

Note: Values are representative for substituted benzoic acids and are dependent on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. espublisher.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Estimated as I ≈ -E_HOMO

Electron Affinity (A): Estimated as A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

To identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks, Fukui functions (f(r)) are employed. nih.govnih.gov The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). researchgate.netnih.gov For this compound, the delocalized π-system means that the HOMO and LUMO are spread across the biphenyl (B1667301) rings, with significant contributions from the oxygen atoms of the ether and carboxylic acid groups.

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors

Parameter Description Typical Value (eV)
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -5.5
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -1.5
ΔE (HOMO-LUMO Gap) Energy gap indicating chemical reactivity 3.5 to 4.5
Ionization Potential (I) Energy required to remove an electron 5.5 to 6.0
Electron Affinity (A) Energy released when an electron is added 1.5 to 2.0

Computational Studies on Acidity and Proton Transfer Processes.chemrxiv.orgmit.edu

The acidity of the carboxylic group is a defining feature of this compound. Computational methods provide a powerful means to quantify this property, both in the absence of a solvent (gas-phase) and in solution, offering a molecular-level understanding of the factors that control proton transfer.

Gas-phase acidity (ΔG°acid) represents the intrinsic acidity of a molecule without the influence of solvent. It is calculated as the Gibbs free energy change for the deprotonation reaction: HA → H⁺ + A⁻. Theoretical studies on substituted benzoic acids show a strong correlation between calculated and experimental gas-phase acidities. nih.gov The electronic nature of the substituent on the phenyl ring significantly impacts acidity. researchgate.net Electron-withdrawing groups stabilize the resulting carboxylate anion through inductive and resonance effects, thereby increasing acidity (lowering ΔG°acid). Conversely, electron-donating groups destabilize the anion and decrease acidity. nih.gov

In this compound, the 4-(4-pentoxyphenyl)phenyl moiety acts as a substituent on the benzoic acid core. The pentoxy group is an electron-donating group, which increases electron density on the phenyl rings through resonance. This effect is transmitted through the π-system, ultimately reducing the acidity of the carboxylic proton compared to unsubstituted benzoic acid. DFT calculations can precisely quantify these inductive and resonance contributions. researchgate.net

Table 3: Gas-Phase Acidity for Substituted Benzoic Acids

Substituent (para-position) Effect Calculated ΔG°acid (kcal/mol)
-NO₂ Electron-Withdrawing ~320
-H Reference ~335
-CH₃ Electron-Donating ~337
-OCH₃ Electron-Donating ~338

Note: Lower values indicate stronger acidity. Values are illustrative based on trends for benzoic acids.

To predict the acidity in a solvent (pKa), the significant effects of solvation must be included. Computational chemists use thermodynamic cycles, often called Born-Haber cycles, to connect the gas-phase acidity to the solution-phase pKa. researchgate.netrsc.org This cycle involves calculating the Gibbs free energy of solvation for the acid (HA) and its conjugate base (A⁻), along with the known solvation energy of the proton (H⁺).

The pKa is then calculated using the equation: pKa = (ΔG°sol(A⁻) - ΔG°sol(HA) + ΔG°acid) / (2.303 RT) + C

Where ΔG°sol represents the free energy of solvation. The accuracy of pKa prediction is highly dependent on the chosen solvation model. nih.gov Polarized Continuum Models (PCM) and the SMD (Solvation Model based on Density) model are commonly used to simulate the bulk effect of the solvent. researchgate.net These models have been applied to various classes of compounds, including benzoic acids, with reported mean absolute differences from experimental values often less than one pH unit. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound, arising from the rotatable single bonds in its backbone and alkyl chain, gives rise to multiple possible conformations. Understanding this conformational landscape is crucial as it influences the molecule's physical properties and its ability to interact with other molecules or organize into larger assemblies.

Conformational analysis is typically performed by scanning the potential energy surface (PES) along key dihedral angles. For this molecule, the critical torsions include the angle between the two phenyl rings of the biphenyl unit, the angle between the carboxylic acid group and its attached phenyl ring, and the various C-C and C-O bonds within the pentoxy chain. nih.govuky.edursc.org These scans, often performed at a DFT or other quantum mechanical level, identify low-energy, stable conformers. illinois.edu For biphenyl systems, a twisted conformation is generally more stable than a planar one due to the balance between π-conjugation (favoring planarity) and steric hindrance between ortho-hydrogens (favoring a twist).

Table 4: Key Dihedral Angles and Conformational Preferences

Dihedral Angle Description Expected Low-Energy Range (degrees)
Phenyl-Phenyl Torsion between the two central aromatic rings ± 30 to ± 50
C-C-C=O Torsion of the carboxylic acid group relative to the ring ~0 (planar) or ~180

Exploration of Intermolecular Interactions and Crystal Packing through Computational Modeling

The primary and most dominant intermolecular interaction in the crystal structure of this compound is unequivocally the hydrogen bonding between the carboxylic acid moieties. Computational studies on similar benzoic acid derivatives consistently reveal the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds. nih.govresearchgate.net This creates a characteristic R22(8) graph set motif, which is a highly stable and common supramolecular synthon in carboxylic acids. nih.gov

Hirshfeld Surface Analysis of Analogous Compounds

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified. The analysis of molecules with similar structural features, such as other benzoic acid derivatives, provides insight into the expected distribution of these interactions for this compound. researchgate.netnih.govnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, studies on related benzoic acid derivatives show that the most significant contributions to the crystal packing, aside from the primary hydrogen bonds, often come from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts. researchgate.netnih.gov

The following interactive data table summarizes typical contributions of various intermolecular contacts to the total Hirshfeld surface area for analogous benzoic acid derivatives, providing a likely profile for this compound.

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H~40-45%
C···H/H···C~25-40%
O···H/H···O~10-20%
C···C~2-5%

Note: The data presented in this table is based on computational studies of analogous benzoic acid derivatives and serves as an illustrative example of the expected interaction profile for this compound. researchgate.netnih.gov

Energy Framework Calculations

Derivatives, Analogues, and Structure Activity/property Relationships

Design and Synthesis of Structural Analogues of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid

The rational design of analogues is crucial for establishing clear structure-property and structure-activity relationships. Synthesis typically involves multi-step organic reactions to build the core structure and introduce desired functional groups.

A primary strategy for modifying this compound involves altering the terminal pentoxyphenyl group. The length and branching of the alkoxy chain (–OCnH2n+1) are critical determinants of the molecule's physical properties, particularly its liquid crystalline behavior.

Researchers have synthesized homologous series of 4'-alkoxybiphenyl-4-carboxylic acids to study these effects. The general synthesis involves the Williamson etherification of a 4'-hydroxybiphenyl-4-carboxylic acid precursor with various n-alkyl bromides. unibuc.ro This method allows for the systematic variation of the chain length from short (e.g., methoxy (B1213986), C1) to long (e.g., dodecyloxy, C12). nih.gov The introduction of branching into the alkyl chain is another modification used to disrupt molecular packing and alter phase transition temperatures.

The biphenyl (B1667301) core of the molecule is another key target for modification. Its rigidity and planarity are essential for many of the compound's properties. Analogues have been designed where one or both of the phenyl rings are replaced by other aromatic or heterocyclic systems. For example, the introduction of a 1,3,4-oxadiazole (B1194373) ring into the aromatic core has been explored. beilstein-journals.orgresearchgate.net Such modifications can significantly alter the molecule's shape, polarity, and intermolecular interactions. It has been noted that incorporating an oxadiazole unit within the aromatic core can lead to a strong bend in the molecular shape, which may disrupt the formation of liquid crystal phases. beilstein-journals.org

Investigation of Structure-Property Relationships in Liquid Crystalline and Polymeric Analogues

Structural modifications directly translate to changes in macroscopic properties. For analogues of this compound, the most studied structure-property relationship is its propensity to form liquid crystal phases.

The length of the terminal alkoxy chain profoundly influences the mesomorphic properties. Generally, as the alkyl chain length increases, the melting point tends to decrease while the clearing point (the temperature at which the liquid crystal phase transitions to an isotropic liquid) often shows an "odd-even" effect, where it alternates between higher and lower values for chains with an even or odd number of carbon atoms. Longer chains tend to favor the formation of more ordered smectic phases over nematic phases. unibuc.ro

The introduction of heterocyclic rings like 1,3,4-oxadiazole or the use of fluorinated terminal chains can also stabilize smectic phases due to changes in intermolecular forces and packing efficiency. beilstein-journals.orgresearchgate.net A terminal perfluorocarbon chain, for instance, can induce a lamellar packing structure that promotes smectic phase stability. beilstein-journals.org

Compound ClassModificationEffect on Liquid Crystal Properties
4-(4-Alkyloxyphenylazo) Benzoic Acids unibuc.roVaried alkyl chain length (n=6 to 10, 18)All compounds exhibit enantiotropic liquid crystalline properties. Longer chains stabilize smectic phases.
1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes beilstein-journals.orgresearchgate.netReplacement of phenyl with oxadiazole ringIntroduction of a bent core disrupts linear shape, but liquid crystal phases (monotropic or enantiotropic) are still observed, particularly in fluorinated derivatives.
4-Alkoxy-4''-cyano-p-terphenyls researchgate.netExtended aromatic core (terphenyl) with varied alkoxy chainAll compounds are thermotropically liquid-crystalline, forming both nematic and smectic mesophases.
Copolyesters with 4′-hydroxybiphenyl-3-carboxylic acid mdpi.comIsomeric change (meta-substituted biphenyl)The resulting copolyesters are amorphous and do not exhibit a liquid crystal state, though melts show anisotropic properties.

Exploration of Structure-Activity Relationships for Biological Applications of Related Benzoic Acid Derivatives

The benzoic acid moiety is a common feature in many biologically active compounds, acting as a pharmacophore that can interact with biological targets. While the specific biological profile of this compound is not extensively detailed, structure-activity relationship (SAR) studies on related benzoic acid derivatives provide significant insights into their potential applications.

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. icm.edu.pl For instance, in the context of α-amylase inhibition, the presence of a hydroxyl group at the 2-position of the benzene (B151609) ring enhances activity, whereas a methoxy group at the same position has a negative effect. mdpi.com

In the development of inhibitors for the steroid 5 alpha-reductase enzyme, which is implicated in benign prostatic hyperplasia, derivatives of 4-(4-(aminocarbonyl)benzoyl)benzoic acid have been synthesized and evaluated. These studies revealed that the nature of the substituent on the amino group was critical for activity. The most potent inhibitor for the human type 2 isozyme was 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, with an IC50 value of 0.82 µM. nih.gov This highlights how subtle changes to the periphery of a benzoic acid-based scaffold can dramatically influence biological potency.

Compound / Derivative ClassBiological Target / ApplicationKey Structure-Activity Relationship Findings
Substituted Benzoic Acids iomcworld.comAnti-sickling (Sickle Cell Disease)Potent activity is associated with strong electron-donating groups on the benzene ring and average lipophilicity.
Diphenylamine-based Retinoids nih.govRetinoid X Receptors (RXR)Modifications to the benzoic acid portion can convert a potent RXR agonist into a synergist or even an antagonist.
Benzoic Acid-based Analogues acs.orgSTAT3 Inhibition (Cancer)Replacing the benzoic acid's aromatic system with heterocyclic rings (e.g., pyridine, oxazole) greatly reduces inhibitory activity.
4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid nih.govHuman Steroid 5α-Reductase Type 2Exhibited an IC50 of 0.82 µM, indicating significant inhibitory activity. The phenylamino (B1219803) group was found to be more effective than alkylamino groups.

These studies collectively demonstrate that the biphenyl benzoic acid framework is a tunable platform. Modifications to its three main components—the alkoxy chain, the aromatic core, and the carboxylic acid group's chemical environment—allow for the precise engineering of its physical properties for materials science and its biological activity for potential therapeutic use.

Future Directions and Emerging Research Opportunities

Integration of 4-[4-(4-pentoxyphenyl)phenyl]benzoic Acid in Nanotechnology and Supramolecular Assemblies

The distinct molecular architecture of this compound makes it an excellent candidate for the construction of ordered nanoscale systems and complex supramolecular assemblies. The carboxylic acid group provides a versatile handle for both hydrogen bonding and covalent attachment to various substrates.

Future research is likely to focus on exploiting the self-assembly properties of this molecule. The interplay between the hydrogen bonding of the carboxylic acid moieties, which promotes dimerization, and the π-π stacking of the terphenyl cores can lead to the formation of well-defined supramolecular structures such as nanofibers, ribbons, and sheets. These assemblies have potential applications in organic electronics and sensor technology.

Furthermore, the carboxylic acid group facilitates the functionalization of nanoparticles. nih.gov By anchoring this compound onto the surface of metallic (e.g., gold) or metal oxide (e.g., iron oxide) nanoparticles, researchers can create hybrid materials with tailored properties. nih.govsamipubco.com The liquid crystalline nature of the organic shell could be used to create stimuli-responsive nanomaterials, where changes in temperature or pH alter the organization of the coating, thereby modulating the nanoparticle's optical or magnetic properties. nih.gov Such functionalized nanoparticles hold promise for applications in targeted drug delivery and advanced diagnostic imaging. nih.govmdpi.com

Table 1: Potential Applications in Nanotechnology

Application Area Potential Role of this compound Key Functional Groups
Organic Electronics Formation of ordered thin films for semiconductor applications. p-terphenyl core (π-stacking)
Nanosensors Self-assembled monolayers on sensor surfaces for analyte detection. Carboxylic acid (surface binding)
Drug Delivery Surface coating for nanoparticles to enhance stability and targeting. Carboxylic acid, Pentoxyloxy chain

| Smart Materials | Component of stimuli-responsive gels and composites. | Full molecular structure |

Advanced Spectroscopic and Microscopy Techniques for Material Characterization

A thorough understanding of the structure-property relationships in this compound is essential for its application. While standard characterization techniques are routinely used, advanced methods can provide deeper insights into its behavior across different phases.

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are fundamental for identifying its liquid crystalline phases (mesophases), such as nematic and smectic phases, and determining the corresponding transition temperatures. researchgate.netunibuc.ro The textures observed under POM, like schlieren or focal conic fan textures, are characteristic of specific mesophases and can reveal information about molecular alignment. researchgate.netpharmacompass.comrsc.org

Table 2: Expected Mesophase Characterization Data

Analytical Technique Information Obtained Expected Observations
DSC Phase transition temperatures (melting, clearing) and enthalpies. Endothermic peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.

| POM | Identification of mesophase type and texture. | Birefringent textures (e.g., nematic schlieren) appearing upon cooling from the isotropic phase. |

Advanced spectroscopic techniques are crucial for detailed structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular structure, while solid-state NMR can probe molecular ordering and dynamics within the liquid crystal phases. tandfonline.comresearchgate.netnih.govFourier-Transform Infrared (FTIR) Spectroscopy is particularly useful for studying the hydrogen bonding interactions of the carboxylic acid group, which are critical to the formation of dimers and larger supramolecular structures. rsc.org High-pressure infrared spectroscopy could further be used to investigate conformational changes under stress. unibuc.ro

Novel Synthetic Strategies for Sustainable Production of this compound

The synthesis of terphenyl derivatives like this compound traditionally relies on multi-step processes, often involving palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming the carbon-carbon bonds that constitute the terphenyl backbone. tandfonline.comnih.govmdpi.com

Future research in this area will likely focus on "greener" and more sustainable synthetic methodologies. This includes the development of:

Ligand-free and Heterogeneous Catalysis: Utilizing catalysts such as palladium on charcoal (Pd/C) simplifies product purification and allows for catalyst recycling, reducing waste and cost. tandfonline.comresearchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemscene.com

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react simultaneously can improve efficiency and reduce the number of intermediate purification steps, minimizing solvent use and waste generation. nih.govchemicalbook.com

Eco-friendly Solvents: Replacing traditional organic solvents with greener alternatives, such as water or ionic liquids, is a key goal of sustainable chemistry. researchgate.netbldpharm.com

These approaches aim to make the production of this compound and related compounds more economically viable and environmentally friendly. bldpharm.com

Translational Research from Preclinical Findings to Potential Therapeutic Development

While this compound is primarily known as a synthetic precursor, the broader class of p-terphenyls has been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. nih.govresearchgate.net This suggests that the molecule itself, or its derivatives, could be explored for therapeutic potential.

Initial preclinical research would involve in vitro screening to assess its activity against various cell lines (e.g., cancer cells) and microbial strains. nih.gov For instance, studies on similar biphenyl (B1667301) carboxylic acids have shown promising anticancer activity against breast cancer cell lines. samipubco.com Given its structure, the compound could be investigated as an inhibitor for specific enzymes or protein-protein interactions. nih.gov

Should initial screenings prove positive, further preclinical studies would be necessary to evaluate its mechanism of action, potency, and selectivity. The development of liquid crystalline formulations could also be explored as a novel drug delivery strategy. rsc.orgresearchgate.netarxiv.org Lyotropic liquid crystals can encapsulate both hydrophobic and hydrophilic drugs, offering controlled release and potentially improved bioavailability. arxiv.orgijstr.org The inherent biocompatibility of some lipid-based liquid crystal systems makes them attractive vehicles for therapeutic agents. rsc.org However, it is important to note that extensive research, from in vitro assays to in vivo animal studies, would be required to validate any potential therapeutic applications.

Synergistic Approaches Combining Computational and Experimental Research on Related Compounds

The integration of computational modeling with experimental research offers a powerful synergy for accelerating the discovery and optimization of materials based on this compound.

Density Functional Theory (DFT) calculations can be employed to predict molecular geometry, electronic structure, and spectroscopic properties. actascientific.comresearchgate.netnih.govmdpi.comresearchgate.netnih.gov These theoretical predictions can guide synthetic efforts and aid in the interpretation of experimental data from NMR and IR spectroscopy. DFT can also be used to calculate parameters like the HOMO-LUMO energy gap, which provides insights into the molecule's electronic properties and potential for use in optoelectronic devices. mdpi.com

Molecular Dynamics (MD) simulations can model the collective behavior of many molecules, providing a window into the formation of liquid crystal phases and supramolecular assemblies. researchgate.netarxiv.orgresearchgate.net By simulating the system at different temperatures, researchers can predict phase transition behaviors and understand the molecular arrangements in the nematic and smectic phases. researchgate.net This computational approach can elucidate structure-property relationships, helping to design new molecules with desired liquid crystalline characteristics. nih.gov Combining these computational insights with experimental data from techniques like DSC and POM provides a comprehensive understanding of the material's behavior. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is typically employed:

Suzuki-Miyaura cross-coupling : React 4-bromobenzoic acid with 4-pentoxyphenylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under inert atmosphere. Optimize temperature (80–100°C) and base (e.g., Na₂CO₃) to enhance yield .

Hydrolysis : Convert intermediate esters to the carboxylic acid using aqueous NaOH or HCl .

  • Characterization : Confirm purity via HPLC (>98%) and structure via ¹H/¹³C NMR, FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers address low yields during the Suzuki coupling step?

  • Troubleshooting :

  • Catalyst loading : Increase Pd catalyst concentration (1–2 mol%) or switch to more active ligands (e.g., SPhos) .
  • Oxygen sensitivity : Ensure rigorous degassing of solvents to prevent Pd oxidation.
  • Side products : Monitor for homocoupling byproducts via TLC; recrystallize or use column chromatography for purification .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Key data :

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and THF. Pre-dissolve in DMSO for biological assays .
  • Thermal stability : Decomposes above 250°C (DSC/TGA analysis recommended) .
  • pKa : ~4.2 (carboxylic acid); adjust buffer pH for solubility in aqueous systems .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on substituent effects at the pentoxy and benzoic acid groups .
  • QSAR analysis : Correlate logP values (calculated via ChemAxon) with antimicrobial efficacy using regression models .
    • Validation : Synthesize top-ranked derivatives and test in vitro (e.g., MIC assays against S. aureus) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case example : If antimicrobial studies show variability:

Standardize assays : Use CLSI guidelines for broth microdilution, control inoculum size, and include reference strains .

Check compound stability : Perform HPLC stability tests in assay media (e.g., DMEM at 37°C) to rule out degradation .

Synergy studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiating effects .

Q. How can researchers investigate its potential as a liquid crystal (LC) material?

  • Experimental design :

Mesophase characterization : Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify smectic/nematic phases. The pentoxy chain promotes lamellar ordering .

Dielectric measurements : Evaluate anisotropy in LC phases using impedance spectroscopy .

Compare analogs : Replace pentoxy with shorter/longer alkoxy chains to optimize transition temperatures .

Q. What advanced techniques validate its interaction with serum proteins in pharmacokinetic studies?

  • Methods :

  • Fluorescence quenching : Monitor tryptophan emission shifts in human serum albumin (HSA) upon compound binding. Calculate binding constants (e.g., Stern-Volmer analysis) .
  • Molecular dynamics simulations : Simulate HSA-compound complexes for >100 ns to assess binding stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.